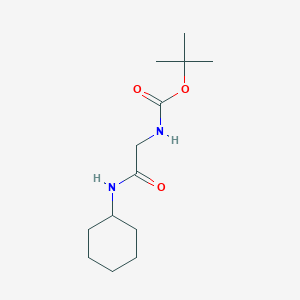

6-(1H-imidazol-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(1H-imidazol-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide" is a derivative of the imidazo[1,2-b]pyridazine class, which has been the subject of research due to its potential central nervous system (CNS) activities. The imidazo[1,2-b]pyridazine scaffold is known for its ability to interact with the GABAergic system, particularly by displacing [3H]diazepam from rat brain membranes, which suggests a possible affinity for the benzodiazepine site of the GABA_A receptor .

Synthesis Analysis

The synthesis of related imidazo[1,2-b]pyridazine derivatives typically involves the introduction of various substituents to the imidazo[1,2-b]pyridazine core. For instance, compounds with 6-chloro and 6-methoxy groups have been synthesized and shown to bind strongly to the benzodiazepine site . Another study reported the synthesis of 3-(benzamido-and fluorobenzamido-methyl)-6-(fluoro, chloro, and methylthio)-2-aryl imidazo[1,2-b]pyridazines, starting from the relevant 3-unsubstituted imidazo[1,2-b]pyridazines and N-(hydroxymethyl)benzamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of a fused imidazole and pyridazine ring. The substitution pattern on the rings, such as the presence of a methylthio group at the 6-position, can significantly influence the compound's binding affinity and CNS activity . The specific interactions of these substituents with the GABA_A receptor's benzodiazepine site are crucial for their pharmacological profile.

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives undergo various chemical reactions depending on their substituents. The presence of reactive groups like chloro, methoxy, and methylthio can lead to further functionalization or influence the compound's reactivity towards nucleophiles and electrophiles. These reactions can be exploited to synthesize a wide range of analogs with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like the methylthio group can affect the lipophilicity of the compound, which in turn can influence its ability to cross the blood-brain barrier and its distribution within the CNS . The electronic properties of the substituents also affect the compound's binding to the GABA_A receptor and its pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

Antiviral and Antibacterial Applications

Compounds with structures related to 6-(1H-imidazol-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide have shown promising results as antiviral and antibacterial agents. For example, imidazo[1,2-b]pyridazines have been identified as potent inhibitors of human picornaviruses, demonstrating broad-spectrum antirhinoviral and antienteroviral activities (Hamdouchi et al., 2003). Similarly, novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been synthesized and evaluated for their antibacterial bioactivity, with some derivatives showing significant antimicrobial activity (Othman & Hussein, 2020).

Central Nervous System (CNS) Activities

Research into substituted imidazo[1,2-b]pyridazines and related compounds has explored their potential CNS activities. Syntheses of various substituted imidazo[1,2-b]pyridazines have been reported, with studies on their activities in displacing diazepam from rat brain membrane, suggesting potential applications in neurology (Barlin et al., 1992).

Anticancer Properties

Synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those with methylthio substitution, have been undertaken with the aim of evaluating their in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).

Alzheimer's Disease Research

There's ongoing research into the binding of imidazo[1,2-b]pyridazine derivatives to amyloid plaques, which is crucial in Alzheimer's disease pathology. Some derivatives have shown high binding affinity to synthetic aggregates of Aβ1-40, highlighting their potential use in developing diagnostic tools or treatments for Alzheimer’s disease (Zeng et al., 2010).

Eigenschaften

IUPAC Name |

6-imidazol-1-yl-N-(2-methylsulfanylphenyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c1-22-13-5-3-2-4-11(13)17-15(21)12-6-7-14(19-18-12)20-9-8-16-10-20/h2-10H,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRNDRFPSOOGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-imidazol-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)

![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)

![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)

![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)

![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)

![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)

![2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2505846.png)

![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)

![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)

![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)